Tert-butyl2-bromo-2-(4-fluorophenyl)acetate
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Overview
Description
Tert-butyl2-bromo-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorophenyl group attached to an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-bromo-2-(4-fluorophenyl)acetate typically involves the esterification of 2-bromo-2-(4-fluorophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-bromo-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Tert-butyl2-bromo-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl2-bromo-2-(4-fluorophenyl)acetate involves its interaction with various molecular targets. The bromine atom and the ester functionality make it a versatile compound for undergoing nucleophilic substitution and ester hydrolysis reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromo-4-fluorophenyl)carbamate
- Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
- Ethyl bromodifluoroacetate
Uniqueness
Tert-butyl2-bromo-2-(4-fluorophenyl)acetate is unique due to the presence of both a bromine atom and a fluorophenyl group, which impart distinct reactivity and stability compared to other similar compounds. Its structural features make it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H14BrFO2 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3 |
InChI Key |
GFJXUOROGKNENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)Br |
Origin of Product |
United States |
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